molecular formula C16H18N4O5 B13146165 2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide

2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide

Cat. No.: B13146165
M. Wt: 346.34 g/mol
InChI Key: YQXURFXJBIFMOA-ZANVPECISA-N
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Description

2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including hydroxyl, imidazole, and oxazolidinone moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the oxazolidinone ring and the imidazole group. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazolidinone ring can be reduced to form amines.

    Substitution: The imidazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

Scientific Research Applications

2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, oxazolidinone-containing molecules, and imidazole-based compounds. Examples include:

  • 2,3-dihydroxybenzamide
  • N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]acetamide
  • 2-(1H-imidazol-5-yl)ethylamine

Uniqueness

What sets 2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide

InChI

InChI=1S/C16H18N4O5/c1-9-13(19-15(23)11-3-2-4-12(21)14(11)22)16(24)20(25-9)6-5-10-7-17-8-18-10/h2-4,7-9,13,21-22H,5-6H2,1H3,(H,17,18)(H,19,23)/t9-,13-/m0/s1

InChI Key

YQXURFXJBIFMOA-ZANVPECISA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=C(C(=CC=C3)O)O

Canonical SMILES

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=C(C(=CC=C3)O)O

Origin of Product

United States

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